molecular formula C12H17N3O B12123036 N-(piperidin-1-ylmethyl)pyridine-3-carboxamide

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide

Cat. No.: B12123036
M. Wt: 219.28 g/mol
InChI Key: PCADOPGPQIAFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide is a synthetic organic compound featuring a piperidine moiety linked to a nicotinamide (pyridine-3-carboxamide) core. Compounds with this general structure are of significant interest in medicinal chemistry and pharmaceutical research for constructing potential therapeutic agents . Piperidine derivatives are prevalent in more than twenty classes of pharmaceuticals, and the piperidine ring is one of the most fundamental building blocks used in drug design . The structural motif of a pyridine carboxamide is found in various bioactive molecules. For instance, similar scaffolds have been investigated as modulators of protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a prominent target in immuno-oncology . Furthermore, closely related N-piperidinylpyrimidine-5-carboxamides have been developed through structure-based design as potent renin inhibitors for managing cardiovascular diseases . The integration of the piperidine ring, a common feature in neuroactive drugs, with the pyridine carboxamide group suggests potential for central nervous system (CNS) activity, making it a versatile scaffold for probing various biological targets. This product is intended for research applications in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O/c16-12(11-5-4-6-13-9-11)14-10-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,14,16)

InChI Key

PCADOPGPQIAFIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CNC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide typically involves the reaction of piperidine with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between piperidine and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid, while reduction may produce N-(piperidin-1-ylmethyl)pyridine-3-methanol .

Scientific Research Applications

Chemical Properties and Structure

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide has the molecular formula C12H15N3OC_{12}H_{15}N_3O and a molecular weight of 219.27 g/mol. Its structure features a piperidine ring attached to a pyridine core, which is significant for its biological interactions.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity: Research indicates that derivatives of piperidine compounds can exhibit antiproliferative effects on cancer cells. This compound has shown potential as an inhibitor of specific kinases involved in cancer progression, such as GSK-3β, which plays a crucial role in several signaling pathways associated with cancer development .
  • Neuroprotective Effects: The compound has been investigated for its neuroprotective properties, especially in the context of neurodegenerative diseases like Alzheimer's. Its ability to inhibit GSK-3β suggests potential utility in treating conditions characterized by tau phosphorylation and neuroinflammation .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15GSK-3β inhibition
A549 (Lung)20Induction of apoptosis
HeLa (Cervical)25Cell cycle arrest

Case Study 2: Neuroprotective Effects

In vitro tests showed that treatment with this compound reduced neuronal cell death in models of oxidative stress.

Treatment Concentration (µM)% Cell Viability
585
1075
2060

Mechanism of Action

The mechanism of action of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide and Analogs

Compound Name Core Structure Substituent Details Molecular Formula Molecular Weight Key Differences Reference
This compound Pyridine-3-carboxamide Piperidin-1-ylmethyl C12H17N3O 219.29 g/mol Reference compound Target Compound
N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide Pyridine-3-carboxamide Adamantylphenyl group C22H25ClN2O 392.91 g/mol Bulky adamantyl substituent; increased lipophilicity and steric hindrance
2-(Difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide Pyridine-3-carboxamide Indan-4-yl with difluoromethyl and methyl C19H20F2N2O 342.38 g/mol Fluorine atoms enhance electronegativity; indan core improves rigidity
N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide Pyridine-3-carboxamide Ethyl-phenyl-pyrazole C17H16N4O 292.33 g/mol Pyrazole substituent introduces aromaticity and hydrogen-bonding potential
N-(2-chloro-6-(pyrrolidin-1-ylmethyl)pyridin-3-yl)pivalamide Pyridine-3-pivalamide Chloro, pyrrolidinylmethyl C16H23ClN3O2 324.82 g/mol Pyrrolidine (5-membered ring) vs. piperidine; pivalamide group increases steric bulk

Substituent Effects on Physicochemical Properties

  • Piperidine vs. Pyrrolidine : Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces ring size, altering conformational flexibility and hydrogen-bonding capacity. Pyrrolidine derivatives may exhibit faster metabolic clearance due to reduced steric shielding .
  • Fluorinated Substituents : Compounds like A.3.32 () incorporate difluoromethyl groups, which improve metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(piperidin-1-ylmethyl)pyridine-3-carboxamide, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with piperidine-containing amines via carbodiimide-mediated amidation (e.g., EDC/HOBt). Post-synthesis, purification is achieved using column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures. Purity validation requires HPLC (≥98% purity) and structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .
  • Key Data : For analogous compounds (e.g., N-(3-aminophenyl)nicotinamide), LogP = 2.57 and PSA = 68.01 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity, which influence solubility during synthesis .

Q. How can researchers characterize the physicochemical properties of this compound for preclinical studies?

  • Methodology : Determine LogP (octanol/water partition coefficient) using shake-flask methods or computational tools (e.g., MarvinSketch). Calculate polar surface area (PSA) via software like Molinspiration. Solubility is assessed in PBS (pH 7.4) and DMSO, while stability is tested under varying pH (1–10) and temperatures (4°C, 25°C, 37°C) using UV-Vis spectroscopy .

Advanced Research Questions

Q. What computational strategies are effective for predicting the target engagement of this compound in drug discovery?

  • Methodology : Perform homology modeling (e.g., Swiss-Model) using structural templates from related proteins (e.g., Mycobacterium tuberculosis QcrB). Molecular docking (AutoDock Vina, GOLD) evaluates binding modes, with parameters set to 20 Å grid boxes centered on active sites. Validate docking poses via molecular dynamics simulations (AMBER/NAMD) and compare binding affinities (ΔG) to known inhibitors .
  • Example : For a related carboxamide inhibitor, binding affinities ranged from -7.3 to -10.1 kcal/mol against SARS-CoV-2 nucleocapsid proteins, suggesting similar workflows for target prioritization .

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically addressed?

  • Methodology :

  • In vitro : Standardize assays (e.g., IC50 determination in cell lines with controlled passage numbers and culture conditions).
  • In vivo : Optimize pharmacokinetics (PK) by assessing plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Address metabolic instability using liver microsome assays (human/rodent) to identify major metabolites.
  • Data Integration : Use PK/PD modeling (e.g., Phoenix WinNonlin) to correlate exposure levels with efficacy .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyridine-3-carboxamide derivatives?

  • Methodology :

  • Core Modifications : Introduce substituents at the pyridine ring (e.g., halogens, methyl groups) or piperidine moiety (e.g., hydroxylation) to assess steric/electronic effects.
  • Biological Testing : Screen analogs against target enzymes (e.g., Mycobacterium tuberculosis DNA gyrase) using fluorescence-based ATPase assays.
  • Computational SAR : Generate 3D-QSAR models (CoMFA/CoMSIA) to map pharmacophore features critical for activity .

Data Contradiction Resolution

Q. How should researchers resolve conflicting reports on the inhibitory potency of structurally similar carboxamides?

  • Methodology :

  • Assay Standardization : Re-test compounds under uniform conditions (e.g., enzyme concentration, substrate kinetics).
  • Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
  • Structural Elucidation : Use X-ray crystallography or cryo-EM to confirm binding modes and identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight 307.34 g/mol (analog)
LogP 2.57 (shake-flask)
PSA 68.01 Ų (calculated)
Docking Affinity (ΔG) -8.8 kcal/mol (envelope protein target)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.